Compound Description: CHF5074 is a γ-secretase modulator [, , ] that has demonstrated efficacy in reducing β-amyloid (Aβ) pathology in a transgenic mouse model of Alzheimer's disease [, ]. It exhibits this effect without causing peripheral toxicity, making it a promising therapeutic agent for Alzheimer's disease [, ]. Mechanistically, CHF5074 reduces brain Aβ40 and Aβ42 levels [, ] and inhibits Aβ42 and Aβ40 secretion in a human neuroglioma cell line expressing the Swedish mutated form of amyloid precursor protein (H4swe) [, ]. It displays neuroprotective properties by preventing apoptotic death in the differentiated human neuroblastoma cell line SH-SY5Y when challenged with Aβ25-35 or TRAIL [].
Compound Description: Compound IV exhibits trypanocidal, leishmanicidal, and antimycobacterial activities []. It demonstrates significant activity against different species of mycobacteria and various life cycle stages of Trypanosoma cruzi []. Notably, compound IV displays potent activity against Leishmania amazonensis with an ED50/24 h of 3.0 ± 0.3 μmol/L [].
Compound Description: This series of compounds was synthesized and evaluated for antimycobacterial activity against standard Mycobacterium species (ATCC) and clinically isolated M. tuberculosis strains []. The study aimed to determine the effect of various substituents (represented by X) on the phenyl ring attached to the propenamine moiety on their antimycobacterial activity and cytotoxicity [].
Compound Description: BBAP shows antimycobacterial activity against extracellular M. tuberculosis H37Rv, with its efficacy influenced by its formulation [, ]. When encapsulated in liposomes, BBAP exhibits a 6.1-fold reduction in cytotoxicity on J774 macrophages compared with its free form []. This finding suggests that liposomal encapsulation might enhance its therapeutic potential by improving its safety profile [, ].
Compound Description: This group of compounds demonstrates potent antifungal activity against various plant pathogenic fungi []. Notably, compounds 9b [3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide] and 9a [1,3-dimethyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide] exhibit significant activity against Sclerotinia sclerotiorum, surpassing the potency of the commercial fungicide bixafen []. Mechanistically, these compounds act as succinate dehydrogenase inhibitors [].
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390)
Compound Description: NSC 368390 is a potent antitumor agent that inhibits dihydroorotate dehydrogenase (DHODH) [, , ]. This enzyme is crucial for de novo pyrimidine biosynthesis, a pathway essential for RNA and DNA synthesis [, , ]. NSC 368390 exhibits activity against various experimental tumors, including human colon, lung, stomach, and breast cancers [, ].
Compound Description: LY293111 is an experimental anticancer agent. Its metabolism involves glucuronidation as the primary metabolic pathway in various species, including humans []. This process generates an acyl glucuronide metabolite, which exhibits potential for covalent modification of proteins [].
Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating hematologic malignancies []. VNO can undergo a [, ] Meisenheimer rearrangement to form another venetoclax impurity, Venetoclax hydroxylamine impurity (VHA) [].
Compound Description: Compound 1, alongside its fluorinated analog 2 [4′-(4′-fluoro-[1,1′-biphenyl]-4-yl)-3,2′:6′,3″-terpyridine], forms 1D coordination polymers when reacted with copper(II) acetate [, ]. These polymers exhibit structural flexibility, adapting their conformation based on the steric demands of substituents [, ].
Compound Description: Compound 3 demonstrates antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells in the nanomolar range []. Its mechanism of action involves inducing G2- and M-phase arrest in MCF-7 cells and a decrease in S-phase cells []. Compound 3 represents a promising lead compound in developing new anticancer agents [].
Compound Description: TUG-891 acts as a potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120) [, , ]. This receptor plays a role in glucose homeostasis and inflammation [, , ]. TUG-891 demonstrates beneficial effects in preclinical models of type 2 diabetes and obesity [, , ].
Compound Description: This nitrile analog of compound 3 exhibits significantly increased antiproliferative activity against MCF-7 and MDA-MB-231 cells compared to its nitro counterpart []. This finding highlights the impact of bioisosteric replacement on potency and the potential of nitrile-containing analogs as anticancer agents [].
Compound Description: ¹¹C-CS1P1 is a radiotracer designed to target sphingosine-1-phosphate receptor 1 (S1PR1), which is implicated in inflammatory diseases like multiple sclerosis []. This radiotracer demonstrates safety and favorable dosimetry profiles in human studies, enabling its use for evaluating inflammation in clinical settings [].
Compound Description: PF-4455242 belongs to a group of short-acting κ-opioid receptor antagonists []. Unlike long-acting antagonists like nor-binaltorphimine (nor-BNI), PF-4455242 does not activate c-Jun N-terminal kinase (JNK) 1, a factor associated with prolonged antagonist effects [].
Compound Description: FP3FBZ is a short-acting κ-opioid receptor antagonist that, unlike long-acting antagonists, does not induce prolonged c-Jun N-terminal kinase (JNK) 1 activation []. This property makes it a potential candidate for developing drugs with shorter durations of action and potentially fewer side effects [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.